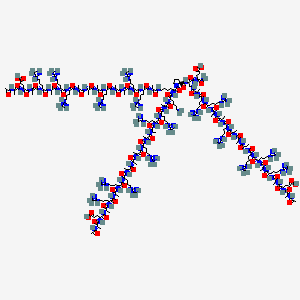
210229-94-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with CAS number 210229-94-0 is known as SEB Domain 144-153 . It is a Staphylococcal Enterotoxin B domain amino acid residue 144-153 . This compound inhibits transcytosis of multiple staphylococcal enterotoxins, SEA, SEE, and TSST-1 . Staphylococcal enterotoxin B (SEB) is a toxin produced by Staphylococcus aureus .
Molecular Structure Analysis
The molecular formula of SEB Domain 144-153 is C50H90N14O17 . The molecular weight is 1159.33 .Aplicaciones Científicas De Investigación
MicroRNA-210 in Glioma Diagnosis and Prognosis
A significant study by Lai et al. (2015) found that microRNA-210 (miR-210) can serve as a noninvasive biomarker for the diagnosis and prognosis of glioma, a type of incurable tumor in the central nervous system. They discovered an approximately seven-fold increase in miR-210 expression in serum samples from glioblastoma patients compared to healthy controls. This suggests that high serum miR-210 expression is associated with higher tumor grades and poorer patient outcomes, indicating its potential as a diagnostic and prognostic tool in glioma patients (Lai et al., 2015).
Role of Scientific Research in Society
Press (2013) addressed the special nature of scientific research, highlighting its role in probing the universe's mysteries and in developing applications and technologies that benefit humanity. This theme emphasizes the broader impact of scientific research beyond specific applications, underlining its significance in technological and societal advancements (Press, 2013).
Radon-222 and Lead-210 in Atmospheric Modeling
Considine et al. (2005) used the Global Modeling Initiative chemistry and transport model to simulate radon-222 and lead-210, focusing on the variability from different meteorological data inputs. Their study demonstrates the significance of these elements in understanding atmospheric processes, particularly in the upper troposphere/lower stratosphere region (Considine et al., 2005).
Radiotherapy Treatment Simulation
Rogers et al. (1995) developed BEAM, a Monte Carlo code for simulating radiation beams from various radiotherapy units. This code is significant for its ability to simulate a wide range of radiation therapy scenarios, contributing to the precision and effectiveness of cancer treatments (Rogers et al., 1995).
Engagement in Scientific Research
Schuurbiers and Fisher (2009) discussed the importance of ethical, legal, and social aspects in scientific research, particularly in new and emerging areas like genomics and nanotechnology. Their focus on the integration of societal concerns in the research process highlights the evolving relationship between science and society (Schuurbiers & Fisher, 2009).
Sediment Dating and Environmental Analysis
Several studies have focused on the use of lead-210 (210Pb) in sediment dating, which is crucial for understanding environmental changes and sedimentation processes. This includes research by Barsanti et al. (2020), Sanchez-Cabeza and Ruiz-Fernández (2012), and Appleby et al. (1979), who have all contributed to our understanding of 210Pb in environmental contexts (Barsanti et al., 2020); (Sanchez-Cabeza & Ruiz-Fernández, 2012); (Appleby et al., 1979).
Time-Series Analysis in Scientific Research
Lubba et al. (2019) introduced "catch22," a set of 22 canonical time-series characteristics, demonstrating an efficient method for capturing the dynamical properties of time series across various scientific applications. This facilitates more efficient and interpretable data analysis in fields like biomedical research and environmental science (Lubba et al., 2019); (Lubba et al., 2019).
Accelerating Scientific Discoveries
Ghouila et al. (2018) highlighted how hackathons can enhance collaborative science and speed up the research process. This demonstrates an innovative approach to conducting and advancing scientific research, ensuring more rapid dissemination and application of scientific knowledge (Ghouila et al., 2018).
Mecanismo De Acción
Propiedades
Número CAS |
210229-94-0 |
|---|---|
Fórmula molecular |
C₅₀H₉₀N₁₄O₁₇ |
Peso molecular |
1159.33 |
Secuencia |
One Letter Code: KKKVTAQELD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










